Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C20H21NO4 and a molecular weight of 339.39 . It is also known as 7,7-Dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: O=C(C1=CC2=C(N(C3=CC=CC=C3)C1=O)CC©©CC2=O)OCC . This notation provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 339.39 . It is recommended to be stored at a temperature between 28 C .Scientific Research Applications
Myorelaxant Activity
Researchers have synthesized various hexahydroquinoline derivatives, including Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate, and tested them for myorelaxant and potassium channel opening activities. The compounds showed concentration-dependent relaxation on rabbit gastric fundus smooth muscle strips (Gündüz et al., 2008).
Effects on Calcium Channels
Studies on derivatives of hexahydroquinoline, including those similar to the compound , have been synthesized to investigate their calcium channel antagonistic activity. These activities were determined using tests on isolated rat ileum and rat thoracic artery (Şimşek et al., 2006).
Reactions with Nitrogen-centered Nucleophiles
This compound was investigated in reactions with active nitrogen-centered nucleophiles. These reactions involved the opening of the pyrrole ring and the formation of various derivatives, demonstrating the compound's reactivity and potential in chemical synthesis (Surikova et al., 2008).
Anticancer Potential
A series of ethyl hexahydroquinoline derivatives were synthesized and assessed for anticancer activity. While some compounds exhibited no significant activity against various cancer cell lines, they also did not exhibit cytotoxicity against normal cells, indicating a degree of safety in their application (Facchinetti et al., 2015).
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves the condensation of ethyl acetoacetate with 3-phenyl-4-piperidone followed by cyclization and esterification.", "Starting Materials": [ "Ethyl acetoacetate", "3-phenyl-4-piperidone", "Sodium ethoxide", "Acetic acid", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add 3-phenyl-4-piperidone to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture and heat to reflux for 4 hours.", "Step 4: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2. Extract the product with diethyl ether.", "Step 5: Wash the organic layer with sodium bicarbonate solution and water. Dry the organic layer with magnesium sulfate.", "Step 6: Concentrate the organic layer and purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Step 7: Esterify the product with ethanol and hydrochloric acid to obtain Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate." ] } | |
CAS RN |
62370-71-2 |
Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.391 |
IUPAC Name |
ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H21NO4/c1-4-25-19(24)15-10-14-16(11-20(2,3)12-17(14)22)21(18(15)23)13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3 |
InChI Key |
GMBCSPMZOCHMBO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)N(C1=O)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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